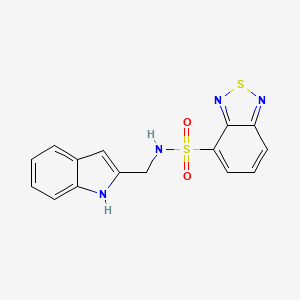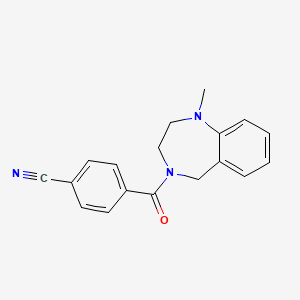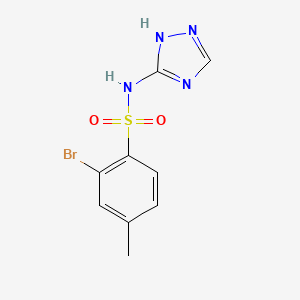
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as IBTS, is a compound that has gained significant attention in the scientific community due to its potential use in biomedical research. IBTS is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it a promising candidate for various applications in biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is based on its ability to interact with specific biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions result in a change in the compound's fluorescence properties, which can be measured and used to detect the presence of the target biomolecule.
Biochemical and Physiological Effects:
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have minimal toxicity and is relatively stable under physiological conditions, making it a suitable candidate for in vitro and in vivo studies. The compound's ability to selectively bind to specific biomolecules has potential applications in the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for laboratory experiments, including its high sensitivity and selectivity towards specific biomolecules, its ease of synthesis, and its relatively low cost. However, the compound's limitations include its poor solubility in aqueous solutions, which can limit its use in certain applications, and its potential for non-specific binding to other biomolecules, which can lead to false-positive results.
Orientations Futures
There are several potential future directions for research on N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, including the development of new synthetic methods to improve its solubility and the exploration of its potential use in vivo as a diagnostic tool for various diseases. Additionally, the compound's ability to selectively bind to specific biomolecules could be further optimized through the modification of its structure, leading to the development of more effective probes for biomedical research.
Méthodes De Synthèse
The synthesis of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminobenzothiazole with indole-2-carboxaldehyde and sulfanilamide in the presence of a suitable catalyst. This process results in the formation of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide as a yellow crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. The compound's unique structure and photophysical properties make it an ideal candidate for such applications, as it exhibits high sensitivity and selectivity towards specific biomolecules.
Propriétés
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-23(21,14-7-3-6-13-15(14)19-22-18-13)16-9-11-8-10-4-1-2-5-12(10)17-11/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGVZPFDOXSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)
![N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine](/img/structure/B7572934.png)
![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)

![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)

![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)